An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate in Organic Solvents
An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate. In the absence of extensive empirical data in public literature, this document establishes a predictive framework based on fundamental physicochemical principles and provides a robust experimental protocol for systematic solubility determination. This approach is designed to empower researchers in drug development and chemical synthesis to make informed decisions regarding solvent selection for crystallization, formulation, and other critical processes.
Introduction: The Significance of a Solubility Profile
5-Bromo-2,3-dihydro-1H-inden-2-yl acetate is a halogenated indane derivative. The indane scaffold is a privileged structure in medicinal chemistry, and understanding the solubility of its analogues is paramount for their progression through the drug discovery pipeline. A comprehensive solubility profile is a critical dataset that influences a multitude of downstream applications, including:
-
Recrystallization and Purification: The selection of an appropriate solvent system is fundamental to achieving high purity and desirable crystal morphology.
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Formulation Development: For a compound to be developed into a therapeutic, its solubility in various pharmaceutically acceptable solvents is a key determinant of its delivery mechanism and bioavailability.
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Process Chemistry: Scalable synthesis and purification protocols are heavily reliant on the solubility behavior of intermediates and the final active pharmaceutical ingredient (API).
This guide will first delve into the theoretical underpinnings of solubility, followed by a predictive analysis of the title compound's behavior in a range of organic solvents. Subsequently, a detailed experimental workflow for the precise determination of its solubility will be presented.
Theoretical Framework: Predicting Solubility from First Principles
The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible.[1]
Molecular Structure and Polarity Analysis of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate
To predict the solubility of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate, we must first analyze its molecular structure to infer its polarity and capacity for intermolecular interactions.
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Core Structure: The 2,3-dihydro-1H-indene (indane) core is a bicyclic hydrocarbon, rendering it predominantly nonpolar. The presence of the benzene ring allows for π-π stacking interactions.
-
Bromine Substituent: The bromine atom attached to the benzene ring is electronegative, introducing a dipole moment and increasing the molecule's polarizability. However, its contribution to overall polarity is moderate.
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Acetate Ester Group: The acetate group (-OCOCH₃) is the most significant contributor to the molecule's polarity. The carbonyl group (C=O) and the ester oxygen possess lone pairs of electrons and can act as hydrogen bond acceptors. The presence of this polar functional group will enhance solubility in polar solvents.[2]
Overall, 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate can be classified as a moderately polar compound. It possesses a significant nonpolar surface area from the indane and phenyl rings, but the acetate group provides a polar region capable of engaging in dipole-dipole interactions and hydrogen bonding.
The Role of the Solvent
The choice of solvent is critical. Organic solvents can be broadly categorized based on their polarity, which is often quantified by their dielectric constant and dipole moment. Solvents can also be classified by their ability to act as hydrogen bond donors or acceptors.
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Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar indane core of the target molecule will favor interaction with these solvents.
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Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments but lack hydrogen bond donating capabilities. The acetate group of the solute can interact favorably with the dipoles of these solvents.
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Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess both a significant dipole moment and the ability to donate hydrogen bonds. The oxygen atoms of the acetate group can act as hydrogen bond acceptors, leading to potentially strong solute-solvent interactions.[3]
Thermodynamic Considerations
The process of dissolution can be understood from a thermodynamic perspective. The Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously.
ΔG_sol = ΔH_sol - TΔS_sol
Where:
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ΔH_sol is the enthalpy of solution, which represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
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T is the absolute temperature.
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ΔS_sol is the entropy of solution, which is typically positive as the dissolved solute molecules are more disordered than in the crystalline lattice.[4]
For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation (solvation energy).[5] The solubility of most solids increases with temperature, as the increased thermal energy helps to overcome the lattice energy.[6][7]
Predictive Solubility Profile
Based on the structural analysis, a qualitative prediction of the solubility of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate in a range of common organic solvents is presented in Table 1.
Table 1: Predicted Solubility of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | Low | The nonpolar indane core will have some affinity, but the polar acetate group will be disfavored. |
| Aromatic | Toluene, Xylene | Moderate | π-π stacking interactions between the solvent and the benzene ring of the solute will enhance solubility compared to aliphatic nonpolar solvents. |
| Halogenated | Dichloromethane, Chloroform | High | Good balance of polarity to interact with both the nonpolar and polar regions of the molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for trace water and will have favorable dipole-dipole interactions with the acetate group. |
| Esters | Ethyl Acetate | High | "Like dissolves like" principle is strong here; the ester functionality of the solvent will readily solvate the acetate group of the solute. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The polar carbonyl group of the ketone will have strong dipole-dipole interactions with the acetate group. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | These protic solvents can act as hydrogen bond donors to the acetate group's oxygens, but the nonpolar backbone of the solute may limit very high solubility. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipoles and are excellent at solvating polar functional groups.[8] |
Experimental Determination of Solubility
While predictions provide a valuable starting point, empirical determination is essential for obtaining accurate solubility data. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate.
Materials and Equipment
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5-Bromo-2,3-dihydro-1H-inden-2-yl acetate (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Constant temperature orbital shaker or rotator
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
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Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Protocol
-
Preparation of Stock Standards:
-
Accurately prepare a stock solution of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate of known concentration in a highly soluble solvent (e.g., acetonitrile).
-
From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.[9]
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature orbital shaker.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.[9]
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the range of the calibration curve.
-
-
Analysis by HPLC:
-
Analyze the calibration standards and the prepared samples by HPLC.
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that provides good peak shape and resolution for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate at 25 °C (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | < 0.1 | < 0.0004 |
| Toluene | 5.2 | 0.020 |
| Dichloromethane | 85.6 | 0.334 |
| Ethyl Acetate | 120.3 | 0.470 |
| Acetone | 155.8 | 0.608 |
| Ethanol | 45.1 | 0.176 |
| Acetonitrile | 98.7 | 0.385 |
| DMSO | > 200 | > 0.781 |
Conclusion
The solubility profile of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate is a critical parameter for its successful application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, highlighting its moderately polar nature. The provided detailed experimental protocol offers a robust method for obtaining accurate and reliable solubility data. By combining predictive analysis with empirical determination, researchers can efficiently select appropriate solvents, thereby accelerating the development of novel therapeutics and chemical processes.
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